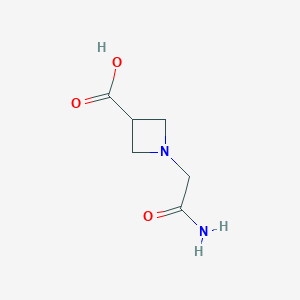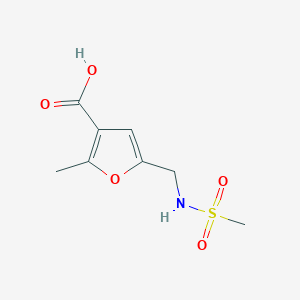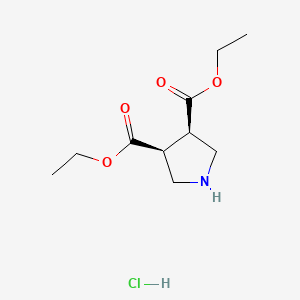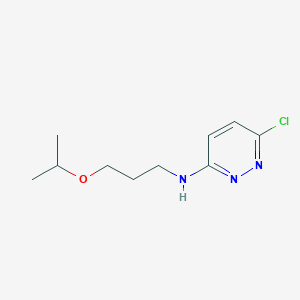
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-(Carbamoylmethyl)azetidine-3-carboxylic acid is 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)4-8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) . This indicates the presence of a carbamoylmethyl group attached to an azetidine ring, which is further attached to a carboxylic acid group.Physical and Chemical Properties Analysis
The compound is a white solid . Its melting point is 286 °C (dec.) (lit.) . The SMILES string for the compound is OC(=O)C1CNC1 .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
1-(Carbamoylmethyl)azetidine-3-carboxylic acid and its derivatives are of significant interest in the field of medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities. The synthesis of azetidine-2- and azetidine-3-carboxylic acid derivatives involves strategic functionalization to generate compounds for biological and foldameric applications. A study highlighted the development of a short synthesis route for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, presenting a foundation for producing a broad range of conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives are of interest from both a biological and an application standpoint in the field of foldamers, showcasing their versatility and potential for creating novel compounds with specific properties (Žukauskaitė et al., 2011).
Role in Disease Pathogenesis
The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beets and table beets, has been studied for its potential misincorporation into proteins in place of proline. This misincorporation can lead to toxic effects and congenital malformations in humans and other species. The study conducted by Rubenstein et al. aimed to identify azetidine-containing links in the food chain and its implications for health, suggesting a need for further exploration into the role of such compounds in the pathogenesis of disease (Rubenstein et al., 2009).
Impact on Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid has been used to study the relationship between protein synthesis and ion transport. Research demonstrated that azetidine-2-carboxylic acid does not inhibit protein assembly but results in the formation of proteins that are ineffective as enzymes. This has implications for understanding the molecular mechanisms underlying protein function and the potential therapeutic applications of modifying protein synthesis and ion transport mechanisms (Pitman et al., 1977).
Applications in Antibacterial Agents
The structural features of azetidine derivatives have been explored for their potential in developing novel antibacterial agents. A study on 7-azetidinylquinolones demonstrated the synthesis and evaluation of various stereochemically pure derivatives as antibacterial agents, showing the significance of chirality on the potency and efficacy of these compounds. This research underscores the potential of azetidine derivatives in the design of new antibacterial therapies, highlighting the importance of stereochemistry in drug development (Frigola et al., 1995).
Stereoselective Synthesis
The stereoselective synthesis of azetidines and related compounds is crucial for the development of specific and effective pharmaceutical agents. Studies have shown that base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, depending on the reaction conditions. This method allows for the stereospecific formation of these compounds, which can then be oxidized to azetidine-2-carboxylic acids, showcasing the versatility and importance of stereoselective synthesis in medicinal chemistry (Medjahdi et al., 2009).
Safety and Hazards
Direcciones Futuras
Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research . They are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . Therefore, the future directions for 1-(Carbamoylmethyl)azetidine-3-carboxylic acid could involve further exploration of these areas.
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-8-1-4(2-8)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKZMOWXDIOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)


